3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a combination of heterocyclic structures, including thiophene, oxadiazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the cyclization of appropriate precursors, while the oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of these heterocyclic units with the piperidine ring, often using reagents such as coupling agents or catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiophene, oxadiazole, and piperidine rings, such as:
- 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole
- 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine .
Uniqueness
What sets 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-6-1-4-12(10-14)18(26)25-8-2-5-13(11-25)16-23-24-17(27-16)15-7-3-9-28-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKPCLJNLTRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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